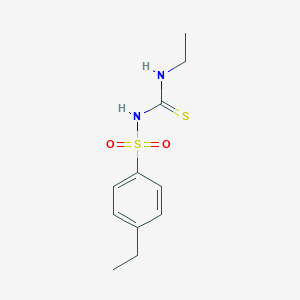
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S2 and its molecular weight is 272.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamides, are known to target enzymes like carbonic anhydrase .
Mode of Action
Benzenesulfonamides, a related class of compounds, are known to inhibit the enzyme carbonic anhydrase . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.
Biochemical Pathways
The inhibition of carbonic anhydrase by related compounds can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many biological systems .
Result of Action
The inhibition of carbonic anhydrase by related compounds can lead to changes in ph balance within cells, potentially affecting a variety of cellular processes .
Biological Activity
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a sulfonamide group, which is known for its diverse biological applications, particularly in antibacterial and anti-inflammatory contexts. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in carrageenan-induced edema models, compounds derived from similar structures demonstrated moderate to good inhibition of inflammation. The mechanism appears to involve interference with prostaglandin synthesis, which is critical in the inflammatory response .
Analgesic Activity
In analgesic assays, including the Koster test, the compound showed promising results. The percentage inhibition of pain responses was notable when compared to standard analgesics like aspirin and celecoxib. The results suggest that this compound may provide effective pain relief without significant ulcerogenic potential .
Anticancer Activity
The anticancer properties of this compound were evaluated against various human tumor cell lines. Notably, it displayed selective cytotoxicity, suggesting that it could be developed into a therapeutic agent for cancer treatment. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against specific cancer types .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential of this compound:
- Anti-inflammatory and Analgesic Effects :
- Anticancer Screening :
- Mechanism of Action :
Data Summary Table
Properties
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYMWSRCZTJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














